Hbv-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

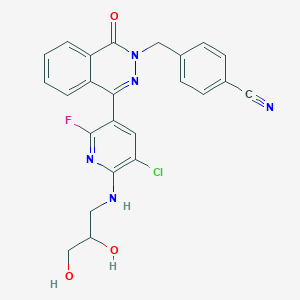

4-[[4-[5-chloro-6-(2,3-dihydroxypropylamino)-2-fluoropyridin-3-yl]-1-oxophthalazin-2-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClFN5O3/c25-20-9-19(22(26)29-23(20)28-11-16(33)13-32)21-17-3-1-2-4-18(17)24(34)31(30-21)12-15-7-5-14(10-27)6-8-15/h1-9,16,32-33H,11-13H2,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCNPITUIDRZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=CC(=C(N=C4F)NCC(CO)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anti-HBV Mechanism of a Novel Inhibitor: A Technical Guide on HBV-i-4

Disclaimer: Information regarding a specific molecule designated "Hbv-IN-4" is not publicly available in the current scientific literature. This document serves as an in-depth technical guide for a hypothetical novel Hepatitis B Virus (HBV) inhibitor, herein named HBV-i-4 , to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding and evaluating a potential antiviral compound. The following data and protocols are illustrative and based on established methodologies in HBV research.

Introduction to Hepatitis B Virus and Novel Therapeutic Strategies

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The viral life cycle of HBV is complex, involving the conversion of its relaxed circular DNA (rcDNA) genome into a stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes.[3][4] This cccDNA serves as the template for the transcription of all viral RNAs, making it a key target for curative therapies.[1][3]

Current treatments for chronic hepatitis B, such as nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a complete cure due to the persistence of cccDNA.[5][6] Consequently, there is a critical need for the development of novel antiviral agents that target different aspects of the HBV life cycle. This guide focuses on the hypothetical inhibitor, HBV-i-4, a small molecule designed to interfere with a crucial step in viral proliferation.

Core Mechanism of Action of HBV-i-4

HBV-i-4 is a novel small molecule inhibitor hypothesized to disrupt the HBV life cycle by targeting the viral pregenomic RNA (pgRNA) encapsidation process. Encapsidation is a critical step where the viral pgRNA, along with the HBV polymerase, is packaged into the core particle (nucleocapsid).[2] By preventing the proper formation of the nucleocapsid or the incorporation of the pgRNA, HBV-i-4 effectively halts the subsequent reverse transcription of pgRNA into rcDNA, thereby inhibiting the production of new infectious virions.

Proposed Molecular Interaction

It is proposed that HBV-i-4 acts as a capsid assembly modulator (CAM). Specifically, it is believed to bind to a pocket on the HBV core protein (HBcAg) dimers, inducing a conformational change that leads to the assembly of aberrant, non-functional capsids that are incapable of packaging pgRNA. This allosteric modulation prevents the formation of replication-competent nucleocapsids.

Quantitative Data Summary

The antiviral activity and cytotoxicity of HBV-i-4 have been evaluated in various in vitro systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of HBV-i-4

| Assay Type | Cell Line | Parameter | Value |

| HBV DNA Reduction | HepG2.2.15 | EC50 | 15 nM |

| HepG2.2.15 | EC90 | 60 nM | |

| HBeAg Secretion | HepG2.2.15 | EC50 | 25 nM |

| cccDNA Formation | PHH | EC50 | 40 nM |

Table 2: Cytotoxicity and Selectivity Profile of HBV-i-4

| Cell Line | Parameter | Value |

| HepG2.2.15 | CC50 | > 25 µM |

| Primary Human Hepatocytes (PHH) | CC50 | > 20 µM |

| Selectivity Index (SI) | (CC50 / EC50) | > 1600 |

Detailed Experimental Protocols

Cell Culture and Compounds

-

HepG2.2.15 Cells: These cells are a human hepatoblastoma cell line that stably expresses the entire HBV genome and secretes infectious viral particles. They are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 380 µg/mL G418.

-

Primary Human Hepatocytes (PHH): PHHs are used for cccDNA formation assays and are cultured according to the supplier's instructions, typically in a collagen-coated plate with specialized hepatocyte culture medium.

-

HBV-i-4 Compound: The compound is dissolved in dimethyl sulfoxide (DMSO) to create a 10 mM stock solution, which is then serially diluted in culture medium for experiments. The final DMSO concentration in all assays is kept below 0.5%.

Antiviral Activity Assays

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of HBV-i-4 for 3 days. Include a no-drug control (vehicle only) and a positive control (e.g., Entecavir).

-

Supernatant Collection: After 3 days, collect the cell culture supernatant.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

qPCR Analysis: Quantify the HBV DNA levels using quantitative real-time PCR (qPCR) with primers and probes specific for the HBV genome.

-

Data Analysis: Calculate the EC50 value, the concentration of the compound that reduces HBV DNA levels by 50%, using a non-linear regression analysis.

-

Protocol: Follow the same cell seeding and treatment protocol as the HBV DNA reduction assay.

-

Supernatant Analysis: Analyze the collected supernatant for Hepatitis B e-antigen (HBeAg) levels using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Determine the EC50 value for HBeAg reduction.

-

Infection of PHH: Plate primary human hepatocytes and allow them to acclimate. Infect the cells with HBV (multiplicity of infection = 100) in the presence of serial dilutions of HBV-i-4.

-

Treatment Duration: Maintain the treatment for 7 days, with media and compound changes every 2 days.

-

Nuclear DNA Extraction: Lyse the cells and isolate the nuclear fraction. Extract the nuclear DNA, ensuring the removal of rcDNA and integrated HBV DNA.

-

cccDNA Quantification: Treat the extracted DNA with a plasmid-safe ATP-dependent DNase to digest any remaining linear and relaxed circular DNA. Quantify the cccDNA using qPCR with primers that specifically amplify the cccDNA form.

-

Data Analysis: Calculate the EC50 for the inhibition of cccDNA formation.

Cytotoxicity Assay

-

Cell Seeding: Seed HepG2.2.15 cells or PHHs in 96-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of HBV-i-4 for the same duration as the antiviral assays.

-

Viability Assessment: Measure cell viability using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizations

Caption: HBV Life Cycle and the Target of HBV-i-4.

Caption: Workflow for In Vitro Antiviral Assays.

References

- 1. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 2. Hepatitis B: The Virus and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Targets in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of the immunological mechanisms in hepatitis B virus reactivation: Implications for disease progression and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary In Vitro Studies of Hbv-IN-4

A comprehensive analysis of the preclinical in vitro evaluation of Hbv-IN-4, a novel inhibitor targeting Hepatitis B Virus (HBV) replication. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral therapeutics.

Abstract

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of novel, effective antiviral agents is paramount. This technical guide details the preliminary in vitro characterization of this compound, a promising small molecule inhibitor of HBV. The following sections provide a thorough overview of the experimental protocols employed to assess its antiviral efficacy, cytotoxicity, and preliminary mechanism of action. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Antiviral Activity of this compound

The primary objective of the initial in vitro studies was to determine the potency of this compound in inhibiting HBV replication in a cellular context.

Data Presentation

The antiviral activity of this compound was assessed in HepG2.2.15 cells, a well-established cell line that constitutively produces HBV particles. The half-maximal effective concentration (EC50) was determined for the inhibition of viral DNA replication.

| Compound | EC50 (µM) |

| This compound | 1.5 |

| Lamivudine (Control) | 0.8 |

Experimental Protocol: HBV Replication Inhibition Assay

Cell Line: HepG2.2.15 cells, which are derived from the human hepatoblastoma cell line HepG2 and contain an integrated copy of the HBV genome (ayw subtype), were utilized.[1]

Methodology:

-

HepG2.2.15 cells were seeded in 96-well plates at a density of 1 x 104 cells per well and cultured for 24 hours.

-

The cells were then treated with a serial dilution of this compound or the control compound, Lamivudine, for 72 hours.

-

Following treatment, the supernatant was collected to quantify secreted HBV DNA, and the cells were lysed to extract intracellular HBV DNA.

-

Viral DNA was quantified using a quantitative real-time polymerase chain reaction (qPCR) assay targeting a conserved region of the HBV genome.[2]

-

The EC50 value was calculated by fitting the dose-response curve using a non-linear regression model.

Experimental Workflow

Caption: Workflow for determining the antiviral efficacy of this compound.

Cytotoxicity Assessment

To ensure that the observed antiviral activity was not a result of general cellular toxicity, the cytotoxicity of this compound was evaluated.

Data Presentation

The half-maximal cytotoxic concentration (CC50) was determined in HepG2.2.15 cells. The selectivity index (SI), a crucial parameter for evaluating the therapeutic window of an antiviral compound, was calculated as the ratio of CC50 to EC50.

| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | >100 | >66.7 |

| Lamivudine (Control) | >200 | >250 |

Experimental Protocol: MTS Assay for Cell Viability

Cell Line: HepG2.2.15 cells.

Methodology:

-

HepG2.2.15 cells were seeded in a 96-well plate at a density of 1 x 104 cells per well and incubated for 24 hours.

-

The cells were then treated with various concentrations of this compound for 72 hours, mirroring the conditions of the antiviral assay.

-

Following the treatment period, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was added to each well.

-

The plates were incubated for an additional 2-4 hours to allow for the conversion of MTS to formazan by metabolically active cells.

-

The absorbance at 490 nm was measured using a plate reader.

-

The CC50 value was determined by plotting the percentage of cell viability against the compound concentration.[2]

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity of this compound.

Preliminary Mechanism of Action: Target Identification

Initial investigations into the mechanism of action of this compound focused on its potential to inhibit the HBV polymerase, a key enzyme in the viral replication cycle.

Data Presentation

An in vitro HBV polymerase assay was conducted to assess the direct inhibitory effect of this compound on the reverse transcriptase activity of the viral polymerase.

| Compound | Polymerase Inhibition IC50 (µM) |

| This compound | 0.9 |

Experimental Protocol: In Vitro HBV Polymerase Assay

Enzyme: Recombinant HBV polymerase (reverse transcriptase domain).

Methodology:

-

A cell-free enzymatic assay was established using a recombinant HBV polymerase.

-

The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA primer annealed to an RNA template, mimicking the reverse transcription step of HBV replication.

-

The reaction was initiated by the addition of the enzyme to a mixture containing the template-primer hybrid, dNTPs (including the labeled dNTP), and varying concentrations of this compound.

-

The reaction was allowed to proceed for a defined period at an optimal temperature.

-

The amount of incorporated label was quantified, and the half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve.

Signaling Pathway Diagram

The HBV replication cycle is a complex process involving multiple steps, with the polymerase playing a central role.[3] this compound is hypothesized to interrupt this cycle at the reverse transcription stage.

Caption: Hypothesized inhibition of HBV replication by this compound.

Conclusion and Future Directions

The preliminary in vitro data for this compound demonstrate its potential as a novel anti-HBV agent. It exhibits potent inhibition of HBV replication at non-cytotoxic concentrations, resulting in a favorable selectivity index. The initial mechanistic studies suggest that this compound directly targets the viral polymerase.

Further studies are warranted to:

-

Confirm the mechanism of action through resistance profiling and binding studies.

-

Evaluate the efficacy of this compound against different HBV genotypes and drug-resistant mutants.

-

Assess its potential for combination therapy with other anti-HBV agents.

-

Initiate in vivo efficacy and safety studies in appropriate animal models of HBV infection.

This comprehensive in vitro profiling provides a strong foundation for the continued development of this compound as a potential therapeutic for chronic hepatitis B.

References

Early Research on Hbv-IN-4: A Technical Guide to a Novel Hepatitis B Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical research on Hbv-IN-4, a novel and potent inhibitor of the hepatitis B virus (HBV). This compound, identified as compound 19f in its primary publication, is a phthalazinone derivative that has demonstrated significant antiviral activity both in vitro and in vivo. This document consolidates the available quantitative data, details the experimental methodologies used in its initial characterization, and visualizes its mechanism of action and experimental workflows.

Core Quantitative Data

The preclinical evaluation of this compound has yielded promising data regarding its potency, selectivity, and pharmacokinetic profile. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Description |

| IC50 | HepG2.2.15 | 14 nM | The half maximal inhibitory concentration against HBV DNA replication after 8 days of treatment.[1] |

| CC50 | HepG2.2.15 | > 100 µM | The half maximal cytotoxic concentration, indicating a high therapeutic index.[1] |

Table 2: In Vivo Efficacy of this compound in AAV-HBV Mouse Model

| Parameter | Dosing | Result | Duration of Treatment |

| Viral Load Reduction | 150 mg/kg (twice daily, oral) | 2.67 log10 reduction | 4 weeks |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Unit | Administration |

| Clearance (CL) | 4.1 | mL/min/kg | 20 mg/kg (oral) |

| Area Under the Curve (AUC0-t) | 49,744 | h*ng/L | 20 mg/kg (oral) |

| Half-life (T1/2) | 2.15 | hours | 20 mg/kg (oral) |

| Oral Bioavailability (F) | 60.4 | % | 20 mg/kg (oral) |

Mechanism of Action: Capsid Assembly Modulation

This compound functions as a capsid assembly modulator. It interferes with the proper formation of the HBV capsid, leading to the assembly of genome-free ("empty") capsids. This aberrant assembly process disrupts the viral lifecycle by preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription into viral DNA.

Caption: Mechanism of action of this compound as an HBV capsid assembly modulator.

A related study on a similar phthalazinone derivative, compound 5832, suggests a potential secondary mechanism involving the activation of apoptotic signaling.[2] This compound was found to elevate the expression of Death Receptor 5 (DR5), which may contribute to the clearance of HBV-infected hepatocytes.[2]

Caption: Postulated secondary mechanism involving apoptotic signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these early findings. The following sections outline the key experimental protocols used in the initial research on this compound.

In Vitro Antiviral Activity Assay

The antiviral potency of this compound was determined using the HepG2.2.15 cell line, which stably expresses HBV.

-

Cell Culture: HepG2.2.15 cells were cultured in appropriate media.

-

Compound Treatment: Cells were treated with various concentrations of this compound (ranging from 0 to 1 µM) for 8 days.

-

DNA Extraction: After the treatment period, cytoplasmic HBV DNA was extracted from the cells.

-

Quantification: The levels of different forms of HBV DNA (relaxed circular and single-stranded) were quantified using real-time PCR analysis.

-

Data Analysis: The IC50 value was calculated based on the dose-dependent reduction in cytoplasmic HBV DNA.

Cytotoxicity Assay

The potential toxicity of this compound to host cells was assessed in the same cell line.

-

Cell Culture and Treatment: HepG2.2.15 cells were incubated with various concentrations of this compound for 8 days.

-

MTT Assay: Cell viability was measured using a standard MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay.

-

Data Analysis: The CC50 value was determined as the concentration at which a 50% reduction in cell viability was observed.

In Vivo Efficacy Study (AAV-HBV Mouse Model)

The in vivo antiviral activity of this compound was evaluated in an adeno-associated virus (AAV)-HBV transduced mouse model.

-

Animal Model: Male Balb/c mice were transduced with AAV-HBV to establish a persistent HBV infection.

-

Treatment Regimen: this compound was administered orally to the mice at a dose of 150 mg/kg twice daily for 4 weeks.

-

Viral Load Monitoring: Serum HBV DNA levels were quantified at regular intervals throughout the study.

-

Data Analysis: The reduction in viral load was calculated by comparing the HBV DNA levels at the end of the treatment period to the baseline levels.

Caption: Workflow for the in vivo efficacy assessment of this compound.

Conclusion

The early research on this compound identifies it as a promising new class of anti-HBV compounds. Its potent in vitro activity, favorable in vivo efficacy and pharmacokinetic profile, and its mechanism of action targeting capsid assembly warrant further investigation. The potential for a secondary mechanism involving the induction of apoptosis in infected cells adds another layer of interest to this class of molecules. Future studies will likely focus on optimizing the compound's properties, evaluating its long-term efficacy and safety, and exploring its potential in combination therapies for a functional cure of chronic hepatitis B.

References

An In-depth Technical Guide to Small Molecule Inhibitors of Hepatitis B Virus cccDNA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "Hbv-IN-4" did not yield any results in the public scientific literature. This guide therefore provides a comprehensive overview of the strategies and mechanisms employed by various small molecule inhibitors that target the Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA), the key molecule responsible for viral persistence.

Executive Summary

The persistence of Hepatitis B Virus (HBV) infection, a major global health issue, is primarily due to the stable episomal form of the viral genome, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes.[1][2][3] This cccDNA minichromosome serves as the transcriptional template for all viral RNAs, making it the central target for developing a curative therapy for chronic hepatitis B.[1][4][5][6] Current antiviral treatments, mainly nucleos(t)ide analogs (NAs), can effectively suppress HBV replication but have a limited effect on the existing cccDNA pool, necessitating long-term therapy and risking viral rebound upon cessation.[4][7] This guide details the molecular mechanisms of action, summarises key quantitative data, and outlines the experimental protocols for evaluating small molecule inhibitors designed to eliminate or silence HBV cccDNA.

The HBV cccDNA Lifecycle: A Therapeutic Target

The formation and maintenance of the cccDNA pool is a multi-step process that offers several points for therapeutic intervention. The lifecycle begins when the incoming viral relaxed circular DNA (rcDNA) is delivered to the hepatocyte nucleus. Host DNA repair enzymes then convert the rcDNA into cccDNA.[4][8][9][10] This stable cccDNA is then transcribed by the host's cellular machinery to produce viral RNAs.[7] The pool of cccDNA is maintained through the intracellular recycling of newly synthesized nucleocapsids back to the nucleus.[5][8][9] Small molecule inhibitors are being developed to disrupt these key stages: formation, transcription, and stability.[1][3][11]

cccDNA Formation Pathway and Inhibition

The conversion of rcDNA to cccDNA involves several host factors, making them attractive targets for small molecule inhibitors.[10] Key steps include the removal of the viral polymerase covalently linked to the minus-strand, removal of the RNA primer from the plus-strand, completion of the single-stranded gap in the plus-strand, and ligation of both DNA strands.[8][10]

cccDNA Transcriptional Regulation and Silencing

The transcriptional activity of the cccDNA minichromosome is regulated by host transcription factors and epigenetic modifications. The viral HBx protein is crucial for maintaining high levels of transcription by degrading the host's Smc5/6 complex, a restriction factor that silences episomal DNA.[12][13] Therefore, molecules that disrupt the HBx-DDB1 interaction or promote cccDNA silencing represent a key therapeutic strategy.

Quantitative Data on cccDNA-Targeting Small Molecules

The efficacy of novel compounds is typically assessed in vitro using HBV-infected cell lines or primary human hepatocytes (PHHs). Key metrics include the reduction of cccDNA copies, as well as downstream viral markers such as HBsAg and HBeAg.

Table 1: In Vitro Efficacy of Selected cccDNA-Targeting Compounds

| Compound Class | Example Compound | Target/Mechanism | Cell System | Effect on cccDNA | Effect on HBsAg/HBeAg | Reference |

|---|---|---|---|---|---|---|

| cccDNA Reducer | ccc_R08 | Unknown, specific reduction | HBV-infected PHHs | Dose-dependent reduction | Dose-dependent reduction | [4][14] |

| HBx Inhibitor | Nitazoxanide (NTZ) | Inhibits HBx-DDB1 interaction, restores Smc5/6 | Preclinical models | Indirectly suppresses transcription | Modest but significant decrease | [4][15] |

| cccDNA Formation Inhibitor | CCC-0975 / CCC-0346 | Disrupts DP-rcDNA production | Cell culture | Impedes rcDNA to cccDNA conversion | Not specified | [2][12][13] |

| cccDNA Silencer | Dicoumarol | Unknown host factor, silences transcription | HBV-infected PHHs | Dose-dependent depletion | Decrease observed |[6] |

Note: This table is a summary of representative data from preclinical studies. Direct comparison of potency is challenging due to variations in experimental systems and protocols.

Key Experimental Protocols

Standardized and robust methodologies are critical for the evaluation of anti-cccDNA compounds. The general workflow involves infecting a suitable cell culture system, treating with the compound of interest, and subsequently quantifying cccDNA and other viral markers.

Cell Culture and HBV Infection

-

Cell Lines:

-

Primary Human Hepatocytes (PHHs): Considered the gold standard for studying HBV infection and the effects of antivirals.

-

HepaRG-NTCP cells: A human hepatoma cell line engineered to express the HBV entry receptor, sodium taurocholate cotransporting polypeptide (NTCP), allowing for de novo infection studies.

-

HepG2-NTCP cells: Another NTCP-expressing hepatoma cell line widely used for screening and mechanistic studies.[16]

-

-

Infection Protocol: Cells are typically seeded in collagen-coated plates and infected with HBV inoculum ( multiplicity of genome equivalents > 300) in the presence of polyethylene glycol (PEG) to enhance infection efficiency. The inoculum is removed after a set period (e.g., 16-24 hours), and cells are maintained in culture for several days to allow for cccDNA establishment before drug treatment.[16]

cccDNA Quantification

Accurate quantification of cccDNA is challenging due to the presence of other viral DNA replicative intermediates.[17] A combination of selective extraction, nuclease digestion, and quantitative PCR (qPCR) is the most common approach.

-

Workflow:

-

Cell Lysis and DNA Extraction: Total DNA is extracted from infected cells. A modified Hirt extraction or silica column-based kits are commonly used.[16][17]

-

Nuclease Digestion: To specifically quantify cccDNA, samples are treated with an exonuclease that degrades linear and open circular DNA forms (like rcDNA and dslDNA) but leaves the covalently closed circular form intact. T5 exonuclease or Plasmid-Safe ATP-Dependent DNase (PSD) are frequently used.[16][17][18]

-

Quantitative PCR (qPCR): The remaining cccDNA is quantified using real-time qPCR with primers specifically designed to amplify a region of the HBV genome. A standard curve generated from a plasmid containing the HBV genome is used for absolute quantification.[16]

-

-

Validation: The gold standard for cccDNA validation remains Southern blotting, which can distinguish different viral DNA forms by their migration pattern in an agarose gel.[17][19][20]

References

- 1. What are cccDNA inhibitors and how do they work? [synapse.patsnap.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. mdpi.com [mdpi.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Targeting Hepatitis B Virus Covalently Closed Circular DNA and Hepatitis B Virus X Protein: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 12. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of a first-in-class orally available HBV cccDNA inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Approaches to Inhibition of HBsAg Expression from cccDNA and Chromosomal Integrants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

- 17. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. doaj.org [doaj.org]

- 19. Analyses of HBV cccDNA Quantification and Modification | Springer Nature Experiments [experiments.springernature.com]

- 20. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

Investigating the Antiviral Spectrum of Hbv-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Hbv-IN-4" is a hypothetical agent created for illustrative purposes to fulfill the structural and content requirements of this guide. All data, mechanisms, and protocols are representative examples based on established methodologies in antiviral research for Hepatitis B Virus (HBV).

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents. This document provides a comprehensive technical overview of this compound, a novel, potent, and selective small molecule inhibitor of HBV replication. Herein, we detail its antiviral spectrum, cytotoxicity profile, and the experimental methodologies used for its characterization. Furthermore, we illustrate its proposed mechanism of action and the general workflow for its preclinical evaluation.

Antiviral Activity and Cytotoxicity Profile

The antiviral activity of this compound was evaluated against a panel of viruses to determine its potency and specificity. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined in relevant cell lines. The selectivity index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Hepatitis B Virus (HBV) | HepG2.2.15 | 0.015 | >100 | >6667 |

| Hepatitis C Virus (HCV) | Huh-7 | >50 | >100 | - |

| Human Immunodeficiency Virus (HIV-1) | MT-4 | >50 | >100 | - |

| Influenza A Virus (H1N1) | MDCK | >50 | >100 | - |

Proposed Mechanism of Action

This compound is hypothesized to be a direct-acting antiviral agent that targets the reverse transcriptase (RT) function of the HBV polymerase enzyme. This enzyme is critical for the reverse transcription of pregenomic RNA (pgRNA) into relaxed circular DNA (rcDNA), a key step in the viral replication cycle. By inhibiting this process, this compound effectively halts the production of new viral genomes.

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols are based on standard procedures for evaluating antiviral compounds.

In Vitro Anti-HBV Activity Assay (EC50 Determination)

This assay quantifies the ability of a compound to inhibit the production of HBV DNA in a cell-based model.

-

Cell Culture: HepG2.2.15 cells, which constitutively express HBV, are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in 100% DMSO to create a 10 mM stock solution. Serial 3-fold dilutions are prepared in culture medium, ensuring the final DMSO concentration does not exceed 0.5%.

-

Assay Procedure:

-

HepG2.2.15 cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells/well and incubated for 24 hours.

-

The culture medium is replaced with medium containing the serially diluted this compound. A no-drug control (vehicle) and a positive control (e.g., Entecavir) are included.

-

Plates are incubated for 6 days, with a medium change containing fresh compound on day 3.

-

-

Quantification of HBV DNA:

-

On day 6, the supernatant is collected. Viral particles are precipitated using polyethylene glycol (PEG) 8000.

-

Total HBV DNA is extracted from the precipitated virions using a commercial DNA extraction kit.

-

HBV DNA is quantified using a real-time quantitative PCR (qPCR) assay with primers and a probe specific to a conserved region of the HBV genome.

-

-

Data Analysis: The percentage of HBV DNA inhibition is calculated relative to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay (CC50 Determination)

This assay measures the effect of the compound on the viability of the host cells to assess its toxicity.

-

Cell Culture: HepG2.2.15 cells are cultured as described in section 4.1.

-

Compound Preparation: Compound dilutions are prepared as described in section 4.1.

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells/well and incubated for 24 hours.

-

The medium is replaced with medium containing the serially diluted this compound. A no-drug (vehicle) control and a no-cell (background) control are included.

-

Plates are incubated for 6 days to match the duration of the antiviral assay.

-

-

Viability Measurement:

-

Cell viability is assessed using a tetrazolium-based colorimetric assay (e.g., MTS or MTT).

-

The reagent is added to each well and incubated for 2-4 hours at 37°C.

-

The absorbance is measured at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control after subtracting the background absorbance. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Preclinical Antiviral Discovery Workflow

The evaluation of this compound follows a standard preclinical drug discovery pipeline to identify and characterize potential antiviral candidates. This workflow ensures a systematic progression from initial screening to lead optimization.

Initial Characterization of the Novel Anti-HBV Compound Hbv-IN-4

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "Hbv-IN-4" is a hypothetical designation used in this document for illustrative purposes. The data, experimental results, and specific mechanisms described herein are representative of the initial characterization process for a novel anti-hepatitis B virus (HBV) compound and are not based on publicly available information for a compound with this specific name.

Introduction

Chronic hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The persistence of HBV is primarily due to the stability of the covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as the transcriptional template for all viral RNAs.[1][3][4][5] Current antiviral therapies, mainly nucleos(t)ide analogs, can effectively suppress HBV replication but rarely lead to a complete cure due to their inability to eliminate cccDNA.[1] This underscores the urgent need for novel therapeutic agents targeting different aspects of the HBV life cycle, particularly the formation and maintenance of the cccDNA reservoir.

This technical guide provides an initial characterization of this compound, a novel small molecule inhibitor of HBV. This document summarizes the compound's antiviral activity, selectivity, and preliminary mechanism of action, based on a series of in vitro and cell-based assays. The information presented is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the foundational data for this promising anti-HBV candidate.

Antiviral Activity and Cytotoxicity of this compound

The in vitro antiviral activity of this compound was evaluated in HepG2.2.15 cells, a stable cell line that constitutively replicates HBV. The compound's cytotoxicity was assessed in parallel in the same cell line to determine its selectivity index.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Antiviral Activity of this compound against HBV in HepG2.2.15 Cells

| Parameter | Value |

| EC50 (HBV DNA) | 0.05 µM |

| EC90 (HBV DNA) | 0.25 µM |

| EC50 (HBsAg) | 0.12 µM |

| EC50 (HBeAg) | 0.15 µM |

| EC50 (pgRNA) | 0.08 µM |

| EC50 (cccDNA) | 0.06 µM |

EC50/EC90: 50% or 90% effective concentration.

Table 2: Cytotoxicity and Selectivity of this compound

| Parameter | Value |

| CC50 (HepG2.2.15 cells) | > 25 µM |

| Selectivity Index (SI) | > 500 |

CC50: 50% cytotoxic concentration. SI = CC50 / EC50 (HBV DNA).

Proposed Mechanism of Action

Based on its potent inhibition of cccDNA formation, this compound is hypothesized to target a host factor essential for the conversion of relaxed circular DNA (rcDNA) to cccDNA. The HBV life cycle involves the entry of the virus into hepatocytes, transport of the nucleocapsid to the nucleus, and subsequent conversion of the viral rcDNA into the stable cccDNA minichromosome.[3][4][6] This conversion process is dependent on the host cell's DNA repair machinery.[4][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the HBV life cycle, the proposed target pathway of this compound, and the general workflow for its in vitro evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. Hepatitis B - Wikipedia [en.wikipedia.org]

- 3. HBV cccDNA and Its Potential as a Therapeutic Target [xiahepublishing.com]

- 4. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

Methodological & Application

Application Notes and Protocols for HBV cccDNA Formation Inhibitor CCC-0975

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nuclei of infected hepatocytes. This cccDNA serves as a stable template for viral replication, making its elimination a key goal for curative therapies. This document provides detailed application notes and experimental protocols for the use of CCC-0975, a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[1][2] CCC-0975 offers a valuable tool for researchers studying the HBV life cycle and for professionals in drug development seeking to validate novel therapeutic strategies targeting cccDNA.

Disclaimer: The compound "Hbv-IN-4" was not found in the available scientific literature. Therefore, this document focuses on a well-characterized experimental compound, CCC-0975, which is a known inhibitor of HBV cccDNA formation. The protocols and data presented are based on published research and are intended for research purposes only.

Mechanism of Action

CCC-0975 acts by specifically inhibiting the formation of HBV cccDNA.[1] Mechanistic studies have shown that CCC-0975 and its analog, CCC-0346, interfere with the conversion of relaxed circular DNA (rcDNA) to cccDNA.[1][3][4][5] This interference leads to a synchronous reduction in the levels of both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without directly inhibiting HBV DNA replication or the activity of the viral polymerase.[1] The proposed mechanism involves the disruption of a host- or virus-mediated process essential for the conversion of rcDNA to cccDNA, potentially by blocking the deproteination of rcDNA.[4][5]

Quantitative Data Summary

The following table summarizes the in vitro activity of CCC-0975 and a related compound, CCC-0346, in cell culture models of HBV replication.

| Compound | Cell Line | Parameter | Value | Reference |

| CCC-0975 | HepDES19 | EC50 (cccDNA reduction) | 10 µM | [1][3] |

| HepDES19 | CC50 (Cell Viability) | > 20 µM | [1] | |

| CCC-0346 | HepDES19 | EC50 (cccDNA reduction) | 3 µM | [1] |

| HepDES19 | CC50 (Cell Viability) | ~10 µM | [1] |

EC50 (50% Effective Concentration): The concentration of the compound that results in a 50% reduction of the measured effect (in this case, cccDNA levels). CC50 (50% Cytotoxic Concentration): The concentration of the compound that results in a 50% reduction in cell viability.

Experimental Protocols

Protocol 1: In Vitro Inhibition of HBV cccDNA Formation in HepDES19 Cells

This protocol describes the methodology for assessing the efficacy of CCC-0975 in inhibiting HBV cccDNA formation in the HepDES19 cell line. HepDES19 cells are a human hepatoblastoma cell line that supports tetracycline-inducible HBV replication, leading to the formation of cccDNA.

Materials:

-

HepDES19 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Tetracycline

-

G418 (Geneticin)

-

Penicillin-Streptomycin solution

-

CCC-0975 (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Proteinase K

-

RNase A

-

Reagents for Southern Blot analysis or qPCR for cccDNA quantification

Procedure:

-

Cell Culture and Induction of HBV Replication:

-

Culture HepDES19 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 250 µg/mL G418.

-

To induce HBV replication, withdraw tetracycline from the culture medium. Plate the cells in 6-well plates and culture until they reach confluence.

-

-

Compound Treatment:

-

Prepare serial dilutions of CCC-0975 in culture medium without tetracycline. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Remove the culture medium from the confluent HepDES19 cells and add the medium containing the different concentrations of CCC-0975. Include a vehicle control (DMSO only).

-

Incubate the cells for the desired period (e.g., 8-10 days), changing the medium with fresh compound every 2-3 days.

-

-

Harvesting Cells and DNA Extraction:

-

After the treatment period, wash the cells twice with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Perform Hirt extraction to isolate low molecular weight DNA (including cccDNA and other replicative intermediates).

-

Treat the DNA samples with RNase A and Proteinase K to remove RNA and protein contamination.

-

-

Quantification of cccDNA:

-

Southern Blot Analysis (Gold Standard):

-

Digest a portion of the extracted DNA with a restriction enzyme that linearizes the HBV genome but does not cut within the cccDNA-specific region.

-

Run the digested DNA on an agarose gel.

-

Transfer the DNA to a nylon membrane.

-

Hybridize the membrane with a 32P-labeled HBV-specific DNA probe.

-

Visualize the bands using autoradiography and quantify the cccDNA band intensity.

-

-

Quantitative PCR (qPCR):

-

Treat the extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease to remove contaminating rcDNA and linear DNA, leaving the cccDNA intact.[6][7][8][9]

-

Perform qPCR using primers specific for HBV cccDNA.

-

Use a standard curve generated from a plasmid containing the HBV genome to quantify the cccDNA copy number.

-

Normalize the cccDNA copy number to the cell number (e.g., by quantifying a housekeeping gene like GAPDH from the same sample).

-

-

Protocol 2: Cytotoxicity Assay

This protocol outlines the procedure to determine the cytotoxicity of CCC-0975 in HepG2 or HepDES19 cells using a standard MTT or similar cell viability assay.

Materials:

-

HepG2 or HepDES19 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

CCC-0975 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed HepG2 or HepDES19 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to attach and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of CCC-0975 in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of CCC-0975. Include a vehicle control (DMSO only) and a no-cell control.

-

Incubate the plate for the same duration as the cccDNA inhibition assay (e.g., 8-10 days), changing the medium with fresh compound every 2-3 days.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until formazan crystals are formed.

-

Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the CC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of CCC-0975 in inhibiting HBV cccDNA formation.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-HBV activity of CCC-0975.

References

- 1. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B Virus Covalently Closed Circular DNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Technology -Functionalized Benzene Sulfonamides that inhibit Hepatitis B Virus Covalently Closed Circular DNA formation and their method of use. [drexelotc.technologypublisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]

- 8. ice-hbv.org [ice-hbv.org]

- 9. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]

Application Notes and Protocols for Evaluating Hbv-IN-4 in a Hepatitis B Virus (HBV) Infection Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health issue, with millions of individuals chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] The persistence of HBV is primarily due to the formation of a stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as the template for all viral transcripts.[3][4][5] Current antiviral therapies can suppress viral replication but rarely lead to a complete cure because they do not eliminate cccDNA.[4] Therefore, the development of novel therapeutics targeting critical steps in the HBV life cycle, such as viral entry and cccDNA formation, is a high priority.

These application notes provide a comprehensive guide for utilizing Hbv-IN-4, a novel investigational compound, in an in vitro HBV infection assay. The protocols detailed below are designed for researchers in virology, drug discovery, and infectious diseases to assess the antiviral efficacy of this compound. The primary focus is on assays that measure the inhibition of HBV entry into hepatocytes and the subsequent formation of cccDNA.

Principle of the Assay

The in vitro HBV infection assay described here utilizes a susceptible cell line, typically HepG2 cells engineered to express the human sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry.[6][7] The general workflow involves pretreating the cells with the test compound (this compound), followed by inoculation with HBV. After a defined incubation period, the level of infection is quantified by measuring key viral markers, such as the secretion of Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg), and the intracellular levels of HBV cccDNA.[6] A reduction in these markers in the presence of this compound would indicate its potential as an anti-HBV agent.

Data Presentation

The quantitative data generated from the HBV infection assay should be organized for clear interpretation and comparison. The following tables provide a template for presenting the results.

Table 1: Anti-HBV Activity of this compound

| Compound | IC50 (HBsAg) | IC50 (HBeAg) | IC50 (cccDNA) |

| This compound | [Insert Value] µM | [Insert Value] µM | [Insert Value] µM |

| Myrcludex-B (Control) | [Insert Value] nM | [Insert Value] nM | [Insert Value] nM |

| Lamivudine (Control) | N/A | [Insert Value] µM | [Insert Value] µM |

IC50: Half-maximal inhibitory concentration. Myrcludex-B is a known HBV entry inhibitor. Lamivudine is a nucleoside analog reverse transcriptase inhibitor. N/A: Not applicable, as lamivudine does not inhibit viral entry.

Table 2: Cytotoxicity of this compound

| Compound | CC50 in HepG2-NTCP cells | Selectivity Index (SI) |

| This compound | [Insert Value] µM | [Calculate SI] |

| Myrcludex-B (Control) | > [Insert Value] µM | [Calculate SI] |

| Lamivudine (Control) | > [Insert Value] µM | [Calculate SI] |

CC50: Half-maximal cytotoxic concentration. Selectivity Index (SI) = CC50 / IC50. A higher SI value indicates a more favorable safety profile.

Experimental Protocols

Materials and Reagents

-

Cell Line: HepG2-hNTCP-C4 cells (or other susceptible cell lines like HepaRG cells).[6]

-

HBV Inoculum: Cell culture-derived or patient-derived HBV (genotype D is commonly used).[6]

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.[8]

-

Test Compound: this compound (stock solution prepared in DMSO).

-

Control Compounds: Myrcludex-B (entry inhibitor), Lamivudine (replication inhibitor).

-

Reagents for Analysis:

-

ELISA kits for HBsAg and HBeAg detection.

-

DNA extraction kits for total cellular DNA.

-

Primers and probes for quantitative PCR (qPCR) to detect total HBV DNA and cccDNA.

-

Reagents for cytotoxicity assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Experimental Workflow Diagram

Caption: Workflow for the HBV infection and inhibition assay.

Detailed Protocol: HBV Entry and cccDNA Formation Inhibition Assay

-

Cell Seeding:

-

Trypsinize and count HepG2-NTCP cells.

-

Seed the cells in a 96-well collagen-coated plate at a density of 5 x 10^4 cells/well.

-

Incubate at 37°C, 5% CO2 for 24 hours.

-

-

Compound Pre-treatment:

-

Prepare serial dilutions of this compound and control compounds in cell culture medium. The final DMSO concentration should be kept below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

-

Incubate for 2 to 3 hours at 37°C.[6]

-

-

HBV Inoculation:

-

Prepare the HBV inoculum in the cell culture medium containing the respective compounds. A multiplicity of infection (MOI) of 100-200 genome equivalents per cell is commonly used.

-

Add the HBV inoculum to the wells.

-

Incubate for 16 hours at 37°C.[6]

-

-

Post-Infection Culture:

-

After 16 hours, carefully remove the inoculum and wash the cells three times with PBS to remove unbound virus and compounds.

-

Add 200 µL of fresh cell culture medium to each well.

-

Incubate the plates for an additional 8 to 12 days, changing the medium every 2-3 days.[6]

-

-

Endpoint Analysis:

-

Quantification of HBsAg and HBeAg:

-

At the end of the incubation period, collect the cell culture supernatant.

-

Measure the levels of secreted HBsAg and HBeAg using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Quantification of Intracellular HBV cccDNA:

-

Wash the cells with PBS and lyse them.

-

Extract total DNA using a commercial kit.

-

To specifically quantify cccDNA, treat the DNA extracts with a plasmid-safe ATP-dependent DNase, which digests linear and relaxed circular DNA but not cccDNA.

-

Perform qPCR using specific primers and probes for HBV cccDNA. A separate qPCR for total HBV DNA (without DNase treatment) and a housekeeping gene (e.g., GAPDH) should also be performed for normalization.

-

-

Cytotoxicity Assay:

-

In a separate plate, seed cells and treat them with the same concentrations of this compound as in the infection assay, but without HBV inoculation.

-

After the same total incubation time, assess cell viability using a suitable method, such as the CellTiter-Glo® assay.

-

-

Data Analysis

-

Calculate the percentage of inhibition for HBsAg, HBeAg, and cccDNA levels for each concentration of this compound compared to the untreated virus control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 values using non-linear regression analysis.

-

Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the CC50 value.

-

Calculate the Selectivity Index (SI = CC50/IC50) to evaluate the therapeutic window of this compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the HBV life cycle with a focus on entry and cccDNA formation, highlighting the potential targets for inhibitors like this compound.

Caption: Simplified HBV life cycle and potential targets for this compound.

This compound could potentially inhibit HBV infection through one or more mechanisms:

-

Inhibition of Viral Entry: By binding to the NTCP receptor or the viral particle, this compound could prevent the attachment and/or internalization of HBV into the hepatocyte.[9] This would result in a dose-dependent reduction of all downstream viral markers, including HBsAg, HBeAg, and cccDNA.

-

Inhibition of cccDNA Formation: this compound might target the cellular DNA repair machinery that is hijacked by the virus to convert the relaxed circular DNA (rcDNA) into cccDNA.[3][5] In this case, a significant reduction in cccDNA levels would be observed, leading to a subsequent decrease in viral antigens.

Troubleshooting

-

Low Infection Efficiency: Ensure the HepG2-NTCP cells have a high and stable expression of the NTCP receptor. The quality and titer of the HBV inoculum are also critical. Pretreating cells with 3% DMSO for 24 hours before infection has been shown to enhance HBV susceptibility in some cell lines.[6]

-

High Well-to-Well Variability: Ensure uniform cell seeding and careful handling during washing and medium changes. Use of automated liquid handling systems can improve reproducibility.

-

Compound Cytotoxicity: If significant cytotoxicity is observed at concentrations where antiviral activity is expected, consider modifying the treatment duration or using a different cell viability assay. It is crucial to differentiate between true antiviral activity and non-specific effects due to toxicity.

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vitro evaluation of this compound as a potential anti-HBV therapeutic. By systematically assessing its impact on viral entry and cccDNA formation, researchers can elucidate its mechanism of action and determine its potential for further development in the fight against chronic hepatitis B. Careful execution of these assays and thorough data analysis are paramount to obtaining reliable and reproducible results.

References

- 1. Long-Term Hepatitis B Virus Infection Induces Cytopathic Effects in Primary Human Hepatocytes, and Can Be Partially Reversed by Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis B [who.int]

- 3. Mechanism of Hepatitis B Virus cccDNA Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hepatitis B Virus cccDNA: Formation, Regulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. ice-hbv.org [ice-hbv.org]

- 9. globalhep.org [globalhep.org]

Application Notes and Protocols: Hbv-IN-4

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo use of Hbv-IN-4, a potent and orally active inhibitor of Hepatitis B Virus (HBV) DNA replication.

Mechanism of Action

This compound is a phthalazinone derivative that functions as a capsid assembly modulator. It induces the formation of genome-free ("empty") HBV capsids. This aberrant assembly process disrupts the normal viral life cycle, specifically inhibiting the packaging of the viral pregenomic RNA (pgRNA) into the capsid, which is an essential step for viral DNA replication. This leads to a significant reduction in viral load.[1][2][3]

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo efficacy and pharmacokinetic properties of this compound.

| Parameter | Value | Species | Notes |

| In Vitro Efficacy | |||

| IC₅₀ | 14 nM | - | Inhibition of HBV DNA replication in HepG2.2.15 cells.[1][2] |

| In Vivo Efficacy | |||

| Dosage | 50-150 mg/kg | Mouse | Oral administration, twice daily for 4 weeks in an AAV-HBV mouse model.[1] |

| Viral Load Reduction | 2.67 log₁₀ | Mouse | [1] |

| Pharmacokinetics | |||

| Dosage | 20 mg/kg | Mouse | Single oral administration.[1] |

| Plasma Clearance (CL) | 4.1 mL/min/kg | Mouse | [1] |

| Drug Exposure (AUC₀₋ₜ) | 49,744 h*ng/L | Mouse | [1] |

| Half-life (T₁⸝₂) | 2.15 hours | Mouse | [1] |

| Oral Bioavailability (F) | 60.4% | Mouse | [1] |

Experimental Protocols

In Vivo Efficacy Study in AAV-HBV Mouse Model

This protocol describes the oral administration of this compound to evaluate its efficacy in reducing HBV viral load in an adeno-associated virus (AAV)-HBV mouse model.

1. Animal Model:

-

Species: Balb/c mice (male)

-

Model: AAV-HBV mouse model, which establishes persistent HBV replication.

2. Materials:

-

This compound (Compound 19f)[1]

-

Vehicle solution (see preparation below)

-

Oral gavage needles

-

Standard laboratory equipment for animal handling and dosing

3. Preparation of Dosing Solution:

-

A suspended solution of 2.5 mg/mL can be prepared as follows for oral and intraperitoneal injection.[1]

-

For a 1 mL working solution:

-

Add 100 µL of a 25.0 mg/mL DMSO stock solution of this compound to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to adjust the final volume to 1 mL.

-

4. Experimental Workflow:

Caption: Experimental workflow for in vivo efficacy testing of this compound.

5. Dosing Regimen:

-

Dose: 50-150 mg/kg body weight.[1]

-

Route of Administration: Oral gavage.

-

Frequency: Twice daily.[1]

-

Duration: 4 weeks.[1]

-

Control Group: Administer the vehicle solution using the same volume, route, and frequency.

6. Endpoint Measurement:

-

Primary Endpoint: Reduction in serum HBV DNA viral load.

-

Method: Quantify HBV DNA from serum samples using quantitative polymerase chain reaction (qPCR).

-

Analysis: Compare the log reduction in viral load in the this compound treated group to the vehicle control group. A 2.67 log reduction in HBV DNA viral load was observed in a 4-week treatment study.[1]

7. Safety and Toxicity:

-

Throughout the study, monitor the animals for any signs of toxicity, including changes in weight, behavior, and overall health.

-

At the end of the study, consider collecting tissues for histopathological analysis to assess any potential organ toxicity.

Disclaimer: This document is intended for research use only. The provided protocols are based on available data and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures and animal welfare guidelines.

References

Application of Hbv-IN-4 in High-Throughput Screening for Novel Hepatitis B Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. The persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes is a key factor in the chronicity of HBV infection and a major hurdle for curative therapies. High-throughput screening (HTS) of large compound libraries is a critical strategy in the discovery of novel antiviral agents that can target various stages of the HBV life cycle. This document provides detailed application notes and protocols for the use of Hbv-IN-4, a representative inhibitor of HBV, in HTS campaigns. For the purpose of this document, "this compound" is used as an illustrative name for the compound skimmianine, a furoquinoline alkaloid identified through HTS as a potent inhibitor of HBV infection.[1]

Mechanism of Action of this compound (Skimmianine)

This compound has been shown to inhibit a post-internalization step of the HBV life cycle. Specifically, it interferes with the retrograde trafficking of the viral capsid from the early endosomes to the nucleus, a crucial step for the delivery of the viral genome and subsequent cccDNA formation.[1][2][3] Unlike entry inhibitors that block the initial attachment or internalization of the virus, this compound acts after the virus has entered the host cell. This distinct mechanism of action makes it a valuable tool for studying the intracellular trafficking of HBV and a promising candidate for further development.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound (skimmianine) obtained from various in vitro assays.

| Parameter | Value | Assay Conditions | Reference |

| EC50 (Entry Protocol) | 0.36 pM | Skimmianine added at the time of HiBiT-HBV infection of primary human hepatocytes (PXB cells). | [4][5] |

| EC50 (Replication Protocol) | 0.19 µM | Skimmianine added 72 hours after HiBiT-HBV infection of PXB cells. | [4][5] |

| CC50 (Entry Protocol) | 1.87 µM | WST-8 assay on PXB cells. | [4][5] |

| CC50 (Replication Protocol) | 1.67 µM | WST-8 assay on PXB cells. | [4][5] |

| Selectivity Index (SI) (Entry) | 5,100,000 | CC50 / EC50 | [4][5] |

| Selectivity Index (SI) (Replication) | 8.79 | CC50 / EC50 | [4][5] |

| Z'-factor | ≥ 0.5 | Representative value for a robust HTS assay. | [6][7] |

| Signal-to-Background (S/B) Ratio | > 10 | Representative value for a high-quality HTS assay. | [6] |

Signaling Pathways and Experimental Workflows

HBV Life Cycle and the Target of this compound

The following diagram illustrates the key steps in the HBV life cycle and highlights the stage at which this compound exerts its inhibitory effect.

Caption: The HBV life cycle and the inhibitory target of this compound.

High-Throughput Screening Workflow for this compound

This diagram outlines the workflow for a typical HTS campaign to identify HBV inhibitors like this compound.

Caption: High-throughput screening workflow for HBV inhibitors.

Experimental Protocols

Primary High-Throughput Screening: HiBiT-HBV Luminescence Assay

Principle: This assay utilizes a recombinant HBV (HiBiT-HBV) that has a small 11-amino acid tag (HiBiT) inserted into the preS1 region of the viral envelope protein.[1] Upon infection of susceptible cells, the HiBiT-tagged viral particles are produced and secreted. The amount of secreted HiBiT can be quantified by adding a detection reagent containing the large NanoBiT (LgBiT) protein and a substrate. The complementation of HiBiT and LgBiT reconstitutes a functional NanoLuc luciferase, which generates a luminescent signal proportional to the number of viral particles.[8]

Materials:

-

Cells: Primary human hepatocytes (PXB cells) or HepG2-NTCP cells.

-

Virus: Cell culture-derived HiBiT-HBV.

-

Compounds: Compound library dissolved in DMSO.

-

Reagents:

-

Cell culture medium (e.g., DMEM) with supplements.

-

Nano-Glo® HiBiT Lytic Detection System (Promega).

-

384-well white, clear-bottom assay plates.

-

-

Equipment:

-

Automated liquid handler.

-

Luminometer.

-

CO2 incubator.

-

Protocol:

-

Cell Seeding: Seed PXB or HepG2-NTCP cells in 384-well plates at a density of 1 x 10^4 cells/well in 50 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours.

-

Compound Addition: Using an automated liquid handler, add 50 nL of compound solutions from the library to the assay plates (final concentration, e.g., 10 µM). Include appropriate controls (e.g., DMSO for negative control, a known inhibitor for positive control).

-

Virus Infection: Add 50 µL of HiBiT-HBV inoculum to each well.

-

Incubation: Incubate the plates at 37°C, 5% CO2 for 3-5 days.

-

Luminescence Measurement:

-

Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.

-

Add 25 µL of the detection reagent to each well.

-

Mix on an orbital shaker for 1 minute.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure luminescence using a plate luminometer.

-

-

Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Cytotoxicity Assay: WST-8 Assay

Principle: The WST-8 assay is a colorimetric method to determine cell viability. WST-8 is a water-soluble tetrazolium salt that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.[9]

Materials:

-

Cells: PXB or HepG2-NTCP cells.

-

Compounds: Serial dilutions of hit compounds.

-

Reagents:

-

Cell culture medium.

-

Cell Counting Kit-8 (WST-8).

-

96-well clear-bottom assay plates.

-

-

Equipment:

-

Microplate reader (450 nm).

-

CO2 incubator.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[10] Incubate overnight.

-

Compound Treatment: Add 10 µL of serially diluted compounds to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the same duration as the primary HTS assay (e.g., 3-5 days) at 37°C, 5% CO2.

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.[10]

-

Incubation: Incubate for 1-4 hours at 37°C.[10]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by fitting the data to a dose-response curve.

Mechanism of Action: HBV Attachment and Internalization Assays

Principle: These assays differentiate whether an inhibitor blocks the initial attachment of the virus to the cell surface or the subsequent internalization process.[1]

Materials:

-

Cells: HepG2-NTCP cells.

-

Virus: High-titer HBV stock (e.g., from HepAD38 cells).

-

Compound: this compound (skimmianine) at various concentrations.

-

Reagents:

-

Cell culture medium.

-

PBS.

-

Trypsin-EDTA.

-

DNA extraction kit.

-

Reagents for quantitative PCR (qPCR) to detect HBV DNA.

-

-

Equipment:

-

qPCR instrument.

-

CO2 incubator.

-

Centrifuge.

-

Protocol for Attachment Assay:

-

Cell Preparation: Seed HepG2-NTCP cells in a 24-well plate and grow to confluency.

-

Pre-chilling: Pre-chill the cells on ice for 15 minutes.

-

Virus and Compound Incubation: Incubate the cells with HBV (e.g., 20,000 genome equivalents/cell) and this compound at 4°C for 1.5 hours. This temperature allows attachment but prevents internalization.

-

Washing: Vigorously wash the cells three times with cold PBS to remove unbound virus.

-

DNA Extraction and qPCR: Extract total DNA from the cells and quantify the amount of cell-associated HBV DNA by qPCR.

Protocol for Internalization Assay:

-

Attachment Step: Follow steps 1-3 of the attachment assay.

-

Internalization Induction: After the 1.5-hour incubation at 4°C, wash the cells and shift the temperature to 37°C for 6 hours to allow internalization.

-

Removal of Non-internalized Virus: Treat the cells with trypsin to remove any remaining cell-surface-bound virus. Wash the cells three times with PBS.

-

DNA Extraction and qPCR: Extract total DNA and quantify the amount of internalized HBV DNA by qPCR.

Data Analysis: Compare the amount of HBV DNA in compound-treated cells to that in vehicle-treated cells for both assays. A reduction in HBV DNA in the attachment assay indicates inhibition of viral binding. A reduction in the internalization assay but not the attachment assay suggests inhibition of viral uptake. For this compound (skimmianine), no significant inhibition is expected in these assays, pointing towards a post-internalization mechanism of action.[1]

References

- 1. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hepatitis B Virus Utilizes a Retrograde Trafficking Route via the Trans-Golgi Network to Avoid Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. himedialabs.com [himedialabs.com]

- 5. High-Throughput Screening of Antiviral Compounds Using a Recombinant Hepatitis B Virus and Identification of a Possible Infection Inhibitor, Skimmianine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

- 9. 101.200.202.226 [101.200.202.226]

- 10. abcam.cn [abcam.cn]

Protocol for Assessing Cytotoxicity of Hbv-IN-4

Application Note ID: AN-CYTO-HBV-IN-4-001

Introduction

This document provides a detailed protocol for assessing the in vitro cytotoxicity of Hbv-IN-4, a novel inhibitor of the Hepatitis B Virus (HBV). The primary objective of this protocol is to determine the 50% cytotoxic concentration (CC50) of this compound in a relevant human liver cell line. This is a critical step in the preclinical evaluation of any new antiviral compound to ensure that its therapeutic activity is not a result of general cellular toxicity. The protocol described herein utilizes the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2][3]

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4] The insoluble formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm) using a microplate spectrophotometer.[2][4] A decrease in the number of viable cells results in a decrease in the amount of formazan produced and a corresponding reduction in absorbance.

Materials and Reagents

Cell Line

-

Cell Line: HepG2 (human hepatoma cell line) or Huh7 (human hepatoma cell line). These are commonly used models for liver toxicity studies and HBV research.[5]

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Reagents

-

This compound (stock solution of known concentration, e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution (0.25%)

-

Cell culture-grade water

Equipment

-